4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one is an organic compound that belongs to the class of isoquinolinones. This compound features a unique structure with an aminomethyl group attached to the 1,2-dihydroisoquinolin-1-one core. Isoquinolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and biological molecules .
Mode of Action
The mode of action of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with its targets, leading to changes in their structure and function . The precise mechanism of this interaction remains elusive, but it is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function .
Biochemical Pathways
It is known that metabolic pathways are often influenced by the introduction of new compounds . The compound could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . The introduction of functional linkers into such compounds has been found to influence their pharmacokinetics .
Result of Action
It is proposed that the binding process of this compound could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one typically involves the reaction of homophthalic anhydride with amines under specific conditions. One common method includes the use of homophthalic anhydride and an appropriate amine, followed by cyclization to form the isoquinolinone ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolinones, fully reduced isoquinolines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its use in the synthesis of dyes and pharmaceuticals.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and other organic compounds.
Uniqueness
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one is unique due to its isoquinolinone core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(aminomethyl)-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,6H,5,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMACVLGQJRPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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